molecular formula C19H24N6O B5960771 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B5960771
M. Wt: 352.4 g/mol
InChI Key: VWBXXBVETDUDGD-UHFFFAOYSA-N
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Description

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for several hours, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable purification techniques, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and molecular functions .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: A simpler analog with similar reactivity but fewer functional groups.

    5-ethylpyridine: Shares the pyridine ring but lacks the additional pyrazole moiety.

    N-methylpyrazole: Contains the pyrazole ring but without the complex substitution pattern.

Uniqueness

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-5-15-6-7-16(20-10-15)11-24(4)19(26)18-9-17(21-22-18)12-25-14(3)8-13(2)23-25/h6-10H,5,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBXXBVETDUDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN(C)C(=O)C2=NNC(=C2)CN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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